BChE-IN-3

BChE Selectivity Alzheimer's Disease Cholinesterase Inhibition

BChE-IN-3 (compound 45a) is a highly potent, time-dependent, and pseudo-irreversible inhibitor of human butyrylcholinesterase (hBChE). It exhibits an IC50 of 56.9 ± 3.7 nM against hBChE and shows only marginal, reversible inhibition of acetylcholinesterase (AChE).

Molecular Formula C26H41N3O2
Molecular Weight 427.6 g/mol
Cat. No. B12405748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBChE-IN-3
Molecular FormulaC26H41N3O2
Molecular Weight427.6 g/mol
Structural Identifiers
SMILESCCCCN(CCC1CCCCCC1)CCC2=CNC3=C2C=CC(=C3)OC(=O)N(C)C
InChIInChI=1S/C26H41N3O2/c1-4-5-16-29(17-14-21-10-8-6-7-9-11-21)18-15-22-20-27-25-19-23(12-13-24(22)25)31-26(30)28(2)3/h12-13,19-21,27H,4-11,14-18H2,1-3H3
InChIKeyDNYFOFJVAKFTIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BChE-IN-3: A Potent, Pseudo-Irreversible Butyrylcholinesterase Inhibitor for Alzheimer's Disease Research and Cholinesterase Studies


BChE-IN-3 (compound 45a) is a highly potent, time-dependent, and pseudo-irreversible inhibitor of human butyrylcholinesterase (hBChE) [1]. It exhibits an IC50 of 56.9 ± 3.7 nM against hBChE and shows only marginal, reversible inhibition of acetylcholinesterase (AChE) . This compound belongs to a series of tryptophan-derived tertiary amines, characterized by a carbamate warhead that enables covalent binding to the BChE active site, resulting in prolonged enzyme inhibition [2]. BChE-IN-3 is a critical tool for elucidating the role of BChE in cholinergic signaling, particularly in the context of Alzheimer's disease, where BChE activity increases and compensates for declining AChE levels . Its distinct mechanistic profile differentiates it from reversible cholinesterase inhibitors and positions it as a valuable research compound for exploring novel therapeutic strategies.

Why BChE-IN-3 Cannot Be Substituted by Generic Cholinesterase Inhibitors


Generic substitution among cholinesterase inhibitors is scientifically unsound due to profound differences in enzyme selectivity, inhibition kinetics, and binding mechanisms. BChE-IN-3 is specifically optimized for high selectivity toward BChE over AChE, a critical parameter for studies aiming to dissect the distinct physiological and pathological roles of these two enzymes [1]. While many FDA-approved cholinesterase inhibitors (e.g., donepezil, rivastigmine, tacrine) exhibit varying degrees of dual AChE/BChE inhibition or preferential AChE activity, BChE-IN-3 provides a much sharper tool for selective BChE perturbation [2]. Furthermore, its pseudo-irreversible mechanism, characterized by covalent carbamoylation and a prolonged enzyme half-life, fundamentally alters the duration and nature of enzyme inhibition compared to rapidly reversible inhibitors, leading to distinct downstream pharmacological and cellular effects [3]. Replacing BChE-IN-3 with a standard, reversible inhibitor in a research protocol would invalidate comparative analyses of target engagement, duration of action, and pathway-specific outcomes. The quantitative evidence below demonstrates precisely why BChE-IN-3 must be selected based on its unique performance profile, not on the broad class of cholinesterase inhibitors.

Quantitative Differentiation of BChE-IN-3: Head-to-Head Comparisons with Key Cholinesterase Inhibitors


Selective BChE Inhibition: BChE-IN-3 vs. Rivastigmine and Tacrine

BChE-IN-3 exhibits high selectivity for human BChE over AChE. Its selectivity index, defined as the ratio of AChE IC50 to BChE IC50, is not explicitly calculated but is qualitatively described as highly selective due to marginal AChE inhibition [1]. This contrasts sharply with clinically used cholinesterase inhibitors. Rivastigmine, a dual AChE/BChE inhibitor, demonstrates a BChE IC50 of 37 nM but also potently inhibits AChE with an IC50 of 4.15 µM, resulting in a selectivity index of approximately 112 in favor of BChE . Tacrine, a first-generation Alzheimer's drug, is essentially non-selective, with IC50 values of 31 nM for AChE and 25.6 nM for BChE (a selectivity ratio of ~1.2) . Therefore, BChE-IN-3 provides a much cleaner tool for isolating BChE-specific functions without confounding AChE inhibition, a critical advantage over both rivastigmine and tacrine.

BChE Selectivity Alzheimer's Disease Cholinesterase Inhibition

Potency Against Human BChE: BChE-IN-3 vs. Rivastigmine

BChE-IN-3 potently inhibits human BChE with an IC50 of 56.9 ± 3.7 nM [1]. While this is comparable to rivastigmine's reported BChE IC50 of 37 nM , the differentiation lies in the combination of potency with the high selectivity and unique pseudo-irreversible mechanism. Rivastigmine, despite its potent BChE inhibition, is a dual inhibitor that also significantly targets AChE (IC50 4.15 µM), whereas BChE-IN-3's AChE inhibition is described as marginal . Thus, at concentrations required for effective BChE inhibition, BChE-IN-3 will cause minimal perturbation of AChE activity, a property not shared by rivastigmine.

BChE IC50 Enzyme Inhibition Alzheimer's Disease

Pseudo-Irreversible Inhibition with Prolonged Duration: BChE-IN-3 vs. Reversible Inhibitors (e.g., Donepezil)

BChE-IN-3 acts as a pseudo-irreversible inhibitor through covalent carbamoylation of the BChE active site serine. This results in a prolonged duration of enzyme inhibition, with a measured half-life of 14.8 hours for the carbamoylated enzyme [1]. This is in stark contrast to purely reversible inhibitors like donepezil, which bind non-covalently and dissociate rapidly upon washout. The long-lasting inhibition provided by BChE-IN-3 allows for sustained target engagement in cellular or in vivo models without the need for constant drug presence, enabling washout experiments to isolate long-term effects or for use in models where sustained BChE suppression is desired .

Inhibition Kinetics Covalent Binding Drug Duration

Potency and Selectivity Compared to Another Research BChE Inhibitor (BuChE-IN-3/Compound C4)

Within the research chemical space, BuChE-IN-3 (Compound C4) is another potent BChE inhibitor with an IC50 of 8.3 nM . While it is more potent than BChE-IN-3 (IC50 56.9 nM), the latter is distinguished by its well-characterized pseudo-irreversible mechanism and defined half-life (14.8 h) [1]. The kinetic and mechanistic data for BChE-IN-3 are more thoroughly documented, making it a superior choice for studies requiring precise understanding of the inhibition time-course and mechanism. Furthermore, BChE-IN-3's marginal AChE inhibition is explicitly quantified, whereas the AChE selectivity profile of BuChE-IN-3 is less clearly defined. This distinction is vital when experimental protocols demand a tool compound with a well-defined and predominantly BChE-selective, time-dependent inhibition profile.

BChE Inhibitor Comparison Research Tools Structure-Activity Relationship

Optimal Research Applications for BChE-IN-3 Based on Quantitative Differentiation


Dissecting BChE-Specific Contributions in Alzheimer's Disease Models

Use BChE-IN-3 to selectively inhibit BChE in cellular or animal models of Alzheimer's disease, where BChE activity is known to increase as AChE declines. Its high selectivity over AChE ensures that any observed cognitive or pathological changes can be directly attributed to BChE inhibition, avoiding the confounding effects of dual AChE/BChE inhibitors like rivastigmine or tacrine. The pseudo-irreversible nature of BChE-IN-3 allows for sustained enzyme suppression, mimicking a chronic therapeutic intervention and enabling assessment of long-term disease modification [1].

Washout Experiments to Assess Duration of BChE Target Engagement

Leverage BChE-IN-3's unique pseudo-irreversible mechanism (half-life of 14.8 h) in washout studies. Treat cells or tissues, wash away the unbound compound, and monitor the recovery of BChE activity over time. This approach is invaluable for determining the relationship between duration of enzyme inhibition and downstream signaling events or functional recovery. This is not feasible with rapidly reversible inhibitors such as donepezil, which would dissociate immediately upon washout .

Validating BChE as a Target in Non-Cholinergic Diseases

Employ BChE-IN-3 to explore the emerging roles of BChE in metabolic disorders, cancer, and inflammation, where its expression is altered. The compound's high BChE selectivity is essential for these studies to avoid the off-target effects on AChE that could confound interpretation in complex disease models where cholinergic signaling may also play a role. The well-documented in vitro potency and mechanism provide a solid foundation for in vivo target validation studies .

Structure-Activity Relationship (SAR) Studies for Next-Generation BChE Inhibitors

Utilize BChE-IN-3 as a benchmark for SAR campaigns aimed at optimizing BChE selectivity and pseudo-irreversible kinetics. Its fully disclosed chemical structure, IC50 value (56.9 nM), and mechanistic half-life (14.8 h) serve as a critical reference point for evaluating novel analogs. Comparing new compounds directly against BChE-IN-3 allows medicinal chemists to quantify improvements in potency, selectivity, or duration of action, thereby accelerating the development of superior BChE-targeting agents [2].

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